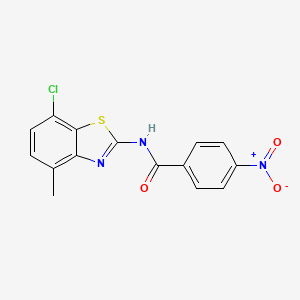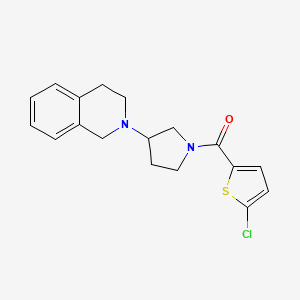
(5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a chemical entity with potential applications in various fields of chemistry, biology, and medicine. Its complex structure combines a chlorinated thiophene ring with a dihydroisoquinoline moiety and a pyrrolidine ring, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves a series of organic reactions that construct the core structure and incorporate the functional groups. A plausible synthetic route might include the following steps:
Preparation of 5-chlorothiophene-2-carboxylic acid: : This can be achieved through chlorination of thiophene, followed by carboxylation under suitable conditions.
Formation of the methanone linkage: : The carboxylic acid can be converted to an acid chloride, which then reacts with an amine derivative to form the methanone linkage.
Incorporation of the 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine moiety: : This step involves the preparation of the 3,4-dihydroisoquinoline ring system and its subsequent attachment to a pyrrolidine ring. Finally, the pyrrolidine derivative is coupled with the methanone intermediate under appropriate conditions to form the final compound.
Industrial Production Methods
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalysts is crucial to improve yield and purity. Industrial methods might employ continuous flow processes, high-throughput synthesis techniques, or other scalable methodologies to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
(5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation and Reduction: : Oxidation may yield sulfoxides or sulfones from the thiophene ring, while reduction could target the methanone group.
Substitution Reactions: : The chlorothiophene ring is a reactive site for nucleophilic aromatic substitution, which can introduce new functional groups.
Hydrolysis: : The methanone group is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents like dichloromethane or acetonitrile.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation could yield thiophene sulfoxides or sulfones, while substitution reactions might introduce various functional groups like amines or alkyl groups to the chlorothiophene ring.
Scientific Research Applications
Chemistry
In the field of chemistry, (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its reactivity provides a foundation for developing new chemical entities with desired properties.
Biology
Biologically, this compound could serve as a probe to study biochemical pathways or as a tool for labeling specific biomolecules due to its unique structure and functional groups.
Medicine
In medicine, it may have potential as a therapeutic agent, given the biological activities associated with its structural components. For instance, the dihydroisoquinoline moiety is known to exhibit various pharmacological properties.
Industry
Industrial applications might include its use in the synthesis of advanced materials, pharmaceuticals, or as a specialty chemical in various processes.
Mechanism of Action
The exact mechanism by which (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects depends on the context of its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to alterations in biochemical pathways. Its molecular targets and pathways might involve binding to active sites, modulating receptor activity, or interfering with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds that share structural similarities include:
(5-chlorothiophen-2-yl)(3-(4,5-dihydroisoquinolin-1(2H)-yl)pyrrolidin-1-yl)methanone
(5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-1-yl)pyrrolidin-1-yl)methanone
(5-chlorothiophen-2-yl)(3-(isoquinolin-1-yl)pyrrolidin-1-yl)methanone
Highlighting Uniqueness
What sets (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone apart is its specific arrangement of functional groups and rings, which confer distinct reactivity and biological activity. Its unique structure allows for specific interactions in chemical reactions and potential biological applications that might not be as effective with similar compounds.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-17-6-5-16(23-17)18(22)21-10-8-15(12-21)20-9-7-13-3-1-2-4-14(13)11-20/h1-6,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQCFKHBVKIETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
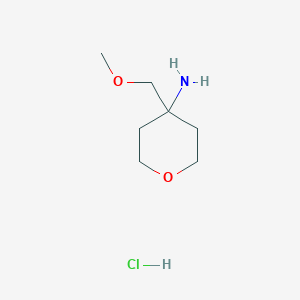
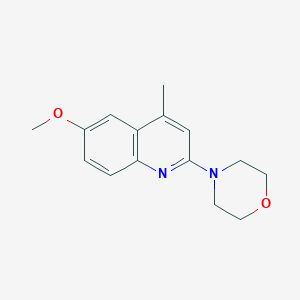

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)
![1-(4-tert-butylbenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B2520145.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)
![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)
![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)
![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)
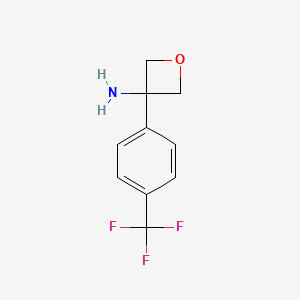
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2520159.png)
